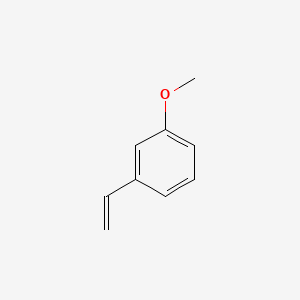

1-Methoxy-3-vinylbenzene

説明

Significance of Vinylarene Derivatives in Synthetic Chemistry and Materials Science

Vinylarenes, the class of compounds to which 1-methoxy-3-vinylbenzene belongs, are crucial building blocks in modern organic synthesis and materials science. Their vinyl group is highly reactive and participates in a plethora of chemical reactions, making them valuable precursors for complex molecular architectures.

In synthetic chemistry, vinylarenes are fundamental for constructing a variety of important structural motifs. They are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Heck reaction, which forms new carbon-carbon bonds. acs.org Furthermore, vinylarenes are extensively used in cycloaddition reactions and are precursors for the synthesis of aryldihydronaphthalene (ADHN) derivatives, which are found in many natural products and bioactive compounds. nih.gov The dihydroxylation of vinylarenes is a fundamental transformation for preparing 1,2-diols, which are key intermediates in the production of fragrances, pharmaceuticals, and functional materials. rsc.orgchemrxiv.org The reactivity of the vinyl group also allows for various functionalization reactions, including hydroamination, which introduces amine functionalities and is a highly atom-economical process for synthesizing valuable amine compounds. acs.org

In materials science, the ability of vinylarenes to undergo polymerization is of paramount importance. They serve as monomers in the creation of a wide array of polymers and copolymers with tailored properties. These materials find applications ranging from common plastics to specialized functional polymers used in advanced technologies.

Role of the Methoxy (B1213986) Substituent in Directing Reactivity in Aromatic Systems

The methoxy group (-OCH₃) on the aromatic ring of this compound plays a critical role in dictating the compound's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. proprep.com This influence stems from a combination of two electronic effects: the resonance effect and the inductive effect.

Resonance Effect : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-electron system of the benzene (B151609) ring. vaia.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene. The electron density is specifically increased at the positions ortho (adjacent) and para (opposite) to the methoxy group. vaia.comorgosolver.com This makes the methoxy group a strong activating and ortho, para-directing group. vaia.comsolubilityofthings.com

Inductive Effect : Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. vaia.com

Historical Overview of Research on this compound and Related Compounds

The study of vinylarenes like this compound is rooted in the foundational principles of organic synthesis. Early research often focused on establishing reliable synthetic routes to these monomers. A classic and widely used method for the synthesis of this compound involves the Wittig reaction. mdpi.com This venerable reaction utilizes an aldehyde, in this case, 3-methoxybenzaldehyde (B106831), and a phosphorus ylide (such as methyltriphenylphosphonium (B96628) iodide with a strong base like potassium tert-butoxide) to form the carbon-carbon double bond of the vinyl group. mdpi.com

Historically, the development of such synthetic methods was crucial for making vinylarenes readily available for both polymerization studies and further functionalization. The exploration of their reactivity in fundamental organic reactions, such as electrophilic additions to the vinyl group and substitutions on the aromatic ring, laid the groundwork for their current advanced applications. Research into related compounds, such as eugenol (B1671780) and estragole, which also feature substituted benzene rings with alkene side chains, contributed to the broader understanding of the chemical properties and potential applications of this class of molecules, including in areas like repellency. semanticscholar.org

Current Research Landscape and Emerging Trends for this compound

This compound continues to be a substrate of great interest in contemporary organic chemistry research, featuring in a diverse range of modern catalytic transformations. The interplay between its vinyl group and the electronically influential methoxy group makes it an ideal candidate for developing and testing new synthetic methodologies.

Recent studies have highlighted its utility in various catalytic systems:

Asymmetric Catalysis : It has been used as a substrate in ruthenium-catalyzed asymmetric cyclopropanation reactions to produce trifluoromethyl-substituted cyclopropanes with high enantioselectivity. acs.org

Copper-Catalyzed Reactions : The compound undergoes copper(I)-catalyzed intermolecular 1,2-estersulfenylation, leading to the formation of two new C-S and C-O bonds simultaneously with good yields. sci-hub.se It is also a substrate in copper-catalyzed three-component radical aminoazolation reactions. nih.gov

Palladium and Iridium Catalysis : It has been successfully employed in palladium-catalyzed Mizoroki–Heck vinylation reactions. acs.org Additionally, iridium-catalyzed transfer hydrogenation of the corresponding alkyne provides an efficient route to this compound. acs.org

Iron-Catalyzed Reactions : Researchers have utilized this compound in iron-catalyzed hydroxyamination reactions to synthesize valuable amino alcohol derivatives. rsc.orgrsc.org More recently, alkali-metal ferrate complexes have been shown to catalyze the hydroamination of this compound at room temperature. acs.org

Electrochemistry : An electrochemically driven method has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes like this compound, avoiding the need for transition metal catalysts or external oxidizing agents. rsc.orgchemrxiv.org

Selected Modern Synthetic Applications of this compound

| Reaction Type | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Ru-(S)-Pheox | (1R,2R)-2-(trifluoromethyl)cyclopropyl)benzene derivative | 77% | acs.org |

| 1,2-Estersulfenylation | Copper(I) | Thio-substituted ester | 68% | sci-hub.se |

| Mizoroki–Heck Coupling | PdRuPhos G3 | Vinylated arene | 51% (NMR Yield) | acs.org |

| Hydroxyamination | Iron catalyst | 2-amino-1-(3-methoxyphenyl)ethan-1-ol | 70% | rsc.orgrsc.org |

| Transfer Hydrogenation (from alkyne) | [Ir(cod)Cl]₂/DPPE | This compound | 74% | acs.org |

Emerging trends indicate a continued focus on using this compound in the development of sustainable and efficient catalytic processes. This includes the use of earth-abundant metal catalysts (like iron and copper), photoredox catalysis, and electrochemical methods to drive novel transformations. rsc.orgacs.orgbohrium.combeilstein-journals.org These approaches aim to create complex and valuable molecules from simple precursors under milder and more environmentally friendly conditions.

Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECUPOXPPBBFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342749 | |

| Record name | 1-Methoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-20-0 | |

| Record name | 1-Ethenyl-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Methoxy 3 Vinylbenzene

Classical Approaches to Vinylbenzene Synthesis Applicable to 1-Methoxy-3-vinylbenzene

Traditional methods for synthesizing vinylarenes often serve as the foundation for producing this compound. These routes typically involve the formation of an ethyl group on the aromatic ring followed by an elimination step, or the direct construction of the vinyl group from an aldehyde.

Friedel-Crafts Alkylation and Subsequent Eliminations

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org For the synthesis of this compound, a two-step sequence is typically employed. First, a Friedel-Crafts alkylation of anisole (B1667542) with an ethylating agent like ethyl halide, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), introduces an ethyl group to the aromatic ring. shiksha.comrsc.orgnih.gov Due to the ortho-, para-directing nature of the methoxy (B1213986) group, this reaction yields a mixture of 1-ethyl-2-methoxybenzene and 1-ethyl-4-methoxybenzene, with the desired 1-ethyl-3-methoxybenzene (B1265650) (3-ethylanisole) being a minor product or requiring a different starting material. shiksha.com

To circumvent this regioselectivity issue, the synthesis often starts from 3-ethylphenol, which is then methylated to produce 3-ethylanisole. google.com The second step involves the catalytic dehydrogenation of the resulting ethylanisole to form the vinyl group. This is typically achieved at high temperatures over a metal catalyst, such as iron(III) oxide promoted with potassium oxide. This elimination reaction removes two hydrogen atoms from the ethyl substituent to create the carbon-carbon double bond of the vinyl group, yielding this compound. Another approach involves the reduction of a suitable ketone followed by dehydrogenation. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefinations for Styrene (B11656) Formation

Olefination reactions provide a more direct and highly regioselective route to this compound, starting from the readily available 3-methoxybenzaldehyde (B106831).

The Wittig reaction , discovered by Georg Wittig, is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com In this case, 3-methoxybenzaldehyde is treated with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) halide, in the presence of a strong base. nih.govuib.noarkat-usa.org The reaction proceeds through a betaine (B1666868) intermediate and an oxaphosphetane ring, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com A specific protocol involves treating 3-methoxybenzaldehyde with methyltriphenylphosphonium iodide and potassium tert-butoxide in tetrahydrofuran (B95107) (THF), which affords this compound in a 60% yield after purification. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction. wikipedia.org The HWE reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene, which is a desirable feature in many synthetic applications. wikipedia.orgnih.gov The reaction of 3-methoxybenzaldehyde with a suitable phosphonate, such as diethyl (methyl)phosphonate, under basic conditions provides an effective route to this compound. dur.ac.ukgriffith.edu.au

| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Wittig Olefination | 3-Methoxybenzaldehyde | Methyltriphenylphosphonium halide, Strong Base (e.g., KOtBu) | ~60% nih.gov | High regioselectivity; Well-established | Triphenylphosphine oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons Olefination | 3-Methoxybenzaldehyde | Diethyl (methyl)phosphonate, Base (e.g., NaH) | Generally good to high nih.govresearchgate.net | Water-soluble phosphate (B84403) byproduct allows for easy purification; Often high (E)-stereoselectivity wikipedia.org | Phosphonate reagents can be more expensive than phosphonium salts |

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer powerful and versatile methods for forming carbon-carbon bonds. Several of these have been adapted for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. fishersci.eslibretexts.orgdiva-portal.org To synthesize this compound, two primary strategies can be envisioned:

Coupling of a vinylboronic acid or its ester derivative with 3-bromoanisole (B1666278) or 3-iodoanisole (B135260). ethz.ch

Coupling of 3-methoxyphenylboronic acid with a vinyl halide, such as vinyl bromide.

These reactions are prized for their mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. fishersci.eslibretexts.org The use of potassium vinyltrifluoroborate is a particularly effective approach for vinylation, as it is a stable, easy-to-handle solid that readily couples with various aryl halides in good to excellent yields. nih.gov A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base, like potassium carbonate or cesium carbonate, in a suitable solvent mixture. fishersci.esnih.gov

Heck and Sonogashira Coupling Adaptations

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rug.nlscielo.br For the synthesis of this compound, this would typically involve the reaction of 3-bromoanisole or 3-iodoanisole with ethylene (B1197577) gas. rug.nl While effective, the use of gaseous ethylene can require specialized high-pressure equipment. tandfonline.com However, recent advancements have developed protocols that use solid ethylene precursors, enhancing the safety and practicality of the method for laboratory-scale synthesis.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. washington.eduwikipedia.orglibretexts.org A direct synthesis of this compound via this method is not possible. Instead, it is adapted into a two-step sequence. First, 3-bromoanisole is coupled with a protected alkyne like trimethylsilylacetylene, or directly with acetylene (B1199291) gas, to form 1-ethynyl-3-methoxybenzene. ua.esnih.gov The resulting alkyne then undergoes a selective reduction of the triple bond to a double bond. This can be achieved through catalytic hydrogenation using specific catalysts like Lindlar's catalyst, which prevents over-reduction to the fully saturated ethyl group.

| Method | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromoanisole | Potassium Vinyltrifluoroborate nih.gov | Pd(0) catalyst, Base (e.g., Cs₂CO₃) | Mild conditions, high functional group tolerance, stable reagents. fishersci.eslibretexts.org |

| Heck Reaction | 3-Bromoanisole | Ethylene (gas or solid precursor) | Pd(0) catalyst, Base (e.g., K₂CO₃) scielo.br | Direct vinylation; can be adapted for solid, safer ethylene sources. |

| Sonogashira Coupling / Reduction | 3-Bromoanisole | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base wikipedia.org | Two-step process involving alkyne formation followed by selective reduction to the alkene. |

Novel and Green Synthetic Routes

The principles of green chemistry, which aim to design chemical processes that are more environmentally benign, have driven the development of new synthetic strategies. For this compound and related styrenes, this includes the use of renewable starting materials and more efficient catalytic systems.

One promising approach is the chemoenzymatic synthesis from renewable lignin-derived building blocks. researchgate.netrsc.orgnih.govau.dk For instance, a process starting from ferulic acid, a bio-based phenolic acid, can be used. The synthesis involves an enzymatic decarboxylation step using a phenolic acid decarboxylase (PAD) to form 4-hydroxy-3-methoxystyrene (4-vinylguaiacol). researchgate.netrsc.org While this produces a different isomer, similar enzymatic logic could be applied to other precursors. Such biocatalytic methods often operate in water or green solvents under mild conditions, offering a sustainable alternative to traditional synthesis. A recent study demonstrated a scalable chemoenzymatic cascade to produce acylated hydroxystyrenes in high yields using the renewable solvent cyclopentyl methyl ether (CPME). rsc.orgnih.gov

Copper-Catalyzed Desulfonylation Methodologies

A significant advancement in the synthesis of vinylarenes, including this compound, involves the copper-catalyzed desulfonylation of vinyl sulfonyl molecules. This method provides a mild and efficient route to the target compound, avoiding harsh reaction conditions often associated with traditional olefination reactions.

Detailed research has demonstrated the successful synthesis of this compound from its corresponding vinyl sulfonyl precursor. rsc.org The reaction is typically performed using a copper(I) salt as the catalyst, in the presence of a specific ligand and a base. Acetonitrile (B52724) is commonly used as the solvent. Under optimized conditions, this transformation proceeds smoothly to give high yields of the desired product. Specifically, the reaction of the appropriate sulfonyl fluoride (B91410) precursor using a copper(I) chloride catalyst, a supporting ligand, and cesium carbonate as the base in acetonitrile at 60°C for 12 hours resulted in an 88% isolated yield of this compound. rsc.org The reaction's success is contingent on the interplay between the catalyst, base, and solvent, with studies showing that these parameters are crucial for achieving high conversion and selectivity. rsc.org

| Parameter | Condition |

|---|---|

| Starting Material | 3-Methoxyvinylbenzene sulfonyl fluoride |

| Catalyst | Copper(I) chloride (CuCl) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 60 °C |

| Reaction Time | 12 hours |

| Isolated Yield | 88% |

Bio-Inspired and Enzymatic Synthesis Pathways

Bio-inspired and enzymatic routes offer green and highly selective alternatives for chemical synthesis. While direct enzymatic synthesis of this compound is not prominently documented, a bio-inspired two-step approach involving the decarboxylation of a precursor is a viable strategy. This pathway often begins with 3-methoxyphenylacetic acid. lookchem.comresearchgate.net

The synthesis of this precursor can be accomplished via biocatalytic methods. lookchem.com More significantly, the conversion of arylacetic acids to carbonyl compounds through photocatalytic decarboxylation represents a key bio-inspired transformation. Research on the analogous compound, 4-methoxyphenylacetic acid, has shown that it can be converted to 4-methoxybenzaldehyde (B44291) with high efficiency using a recyclable, metal-free mesoporous graphitic carbon nitride (mpg-CN) catalyst under visible light irradiation. kaust.edu.sa This process uses molecular oxygen as the sole oxidant and proceeds through a radical-based mechanism. kaust.edu.sa This photocatalytic method mimics natural photosynthetic processes and offers a sustainable pathway to the core chemical structure, which could be adapted for the synthesis of this compound from 3-methoxyphenylacetic acid.

| Parameter | Condition |

|---|---|

| Model Substrate | 4-Methoxyphenylacetic acid |

| Catalyst | Mesoporous graphitic carbon nitride (mpg-CN) |

| Energy Source | Visible light |

| Oxidant | Molecular Oxygen (O₂) |

| Key Intermediate | Benzyl radical |

| Product Yield | 92% (for 4-methoxybenzaldehyde) |

Another bio-inspired approach involves the hydroxyamination of this compound itself to produce valuable pharmaceutical intermediates like 2-amino-1-(3-methoxyphenyl)ethan-1-ol, demonstrating the compound's utility in biocompatible transformations. tib.eu

Sustainable Feedstock Utilization in this compound Synthesis

The transition from petrochemical-based manufacturing to processes utilizing renewable feedstocks is a cornerstone of green chemistry. This compound and structurally related compounds can be synthesized from biomass-derived resources, reducing reliance on fossil fuels.

Lignin (B12514952) Valorization: Lignin, a complex polymer abundant in plant biomass and a major byproduct of the paper industry, is a promising renewable feedstock. Research into the hydrothermal liquefaction (HTL) of anaerobic digestates rich in lignin has identified this compound as one of the derivable chemical compounds. rsc.org HTL is a thermochemical conversion process that breaks down biomass in hot, pressurized water to produce a biocrude oil containing a mixture of valuable chemicals, including aromatic compounds.

Cardanol-Based Routes: Cardanol (B1251761), a phenolic lipid obtained from cashew nut shell liquid (CNSL), is another important renewable feedstock. tib.eu While direct synthesis of this compound from cardanol is not the primary example, the synthesis of the closely related compound 3-vinylphenol (B127234) from cardanol provides a well-established template for sustainable production. tib.eu This process involves a two-step sequence:

Ethenolysis: Reaction of cardanol with ethylene to shorten the alkyl side chain.

Isomerizing Metathesis: Rearrangement and cleavage of the double bond to form the terminal vinyl group.

This route is notable for its use of a bio-derived starting material and its high atom economy, making it an environmentally advantageous alternative to traditional synthetic methods.

| Feedstock | Synthetic Strategy | Target Compound | Reference |

|---|---|---|---|

| Lignin | Hydrothermal Liquefaction (HTL) | This compound | rsc.org |

| Cardanol (from CNSL) | Ethenolysis & Isomerizing Metathesis | 3-Vinylphenol (structural analogue) | tib.eu |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methoxy 3 Vinylbenzene

Reactivity of the Vinyl Moiety

The reactivity of 1-methoxy-3-vinylbenzene is dominated by the vinyl group, which readily undergoes addition and polymerization reactions. The methoxy (B1213986) group at the meta-position influences the electronic properties of the vinyl group, affecting its reactivity in various transformations.

This compound, a derivative of styrene (B11656), can undergo polymerization through several mechanisms, including anionic and radical pathways.

Anionic Polymerization: Anionic polymerization of styrene derivatives can produce polymers with well-defined molecular weights and narrow molecular weight distributions (MWD), characteristic of a living polymerization process. researchgate.net For methoxy-substituted divinylbenzenes with non-equivalent vinyl groups, anionic polymerization using initiators like oligo(α-methylstyryl)lithium (αMSLi) in the presence of potassium tert-butoxide (tBuOK) has been shown to yield completely soluble polymers with predictable molecular weights and narrow MWDs (Mw/Mn < 1.1). researchgate.net This controlled behavior is attributed to the stability of the propagating carbanion. researchgate.net However, symmetrical divinylbenzenes tend to produce polymers with broad MWDs due to intermolecular side reactions. researchgate.net The living nature of the polymerization allows for the synthesis of well-defined block copolymers, for instance, by sequential addition of another monomer like tert-butyl methacrylate (B99206). researchgate.netacs.org

Radical Polymerization: this compound can also be copolymerized with other monomers, such as vinyl benzene (B151609) (styrene), via radical polymerization. tandfonline.comtandfonline.com These reactions are typically initiated using radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) in solution at elevated temperatures (e.g., 70°C). tandfonline.com The resulting copolymers incorporate the this compound unit into the polymer chain. The presence of inhibitors like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used to control or terminate free-radical polymerization by rapidly reacting with carbon-centered radicals. nih.gov

The electron-rich double bond of this compound is susceptible to electrophilic attack, leading to a variety of functionalization reactions. In electrophilic addition, an electrophile adds to the double bond in a way that generates the most stable carbocation intermediate, which is then attacked by a nucleophile. rutgers.edu

Asymmetric hydroamination, the addition of an N-H bond across a C-C double bond, is an atom-economical method for synthesizing chiral amines. nih.gov This transformation is often catalyzed by transition metals like rhodium and iridium. nih.govnih.gov For styrenes, these reactions can proceed via two primary mechanisms: an oxidative addition pathway or an aminometalation pathway. nih.gov

Rhodium-catalyzed systems, often employing chiral phosphine (B1218219) ligands such as BIPHEP derivatives, have been effective in the enantioselective hydroamination of allylamines to produce chiral 1,2-diamines with high yields and excellent enantioselectivities. nih.gov Similarly, iridium catalysts are effective for hydroamination with aniline (B41778) derivatives, proceeding through the activation of the N-H bond. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and directing groups on the substrate. nih.gov With activated substrates like styrenes, conditions can be developed to selectively form either regioisomer. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| [Ir(cod)Cl]₂ / BINAP / LiI | Allyl amines + Aryl amines | Effective for hydroamination via N-H bond activation; bidentate phosphines are effective ligands. | nih.gov |

| Rh / MeO-BIPHEP (L6) | Allylamines | Provides 1,2-diamines in high yields and excellent enantioselectivities. | nih.gov |

| Chiral Rh(III) Cyclopentadienyl Complexes | Sterically hindered alkynes | Achieves enantiodivergent hydroamination controlled by an achiral acid. The enantiodetermining step can switch between alkyne insertion and protonolysis. | snnu.edu.cnresearchgate.net |

| Chiral bisoxazoline (box)–LDA | Aminoalkenes | Catalyzes asymmetric intramolecular hydroamination to form chiral nitrogen-containing heterocycles. | clockss.org |

Aminohydroxylation involves the concurrent addition of hydroxyl (OH) and amino (NR₂) groups across the double bond to form valuable β-amino alcohols. cjcatal.comresearchgate.net

One efficient method is a biocatalytic one-pot process using monooxygenase enzymes. cjcatal.comresearchgate.net This reaction proceeds through an initial asymmetric epoxidation of the styrene substrate by an enzyme like cytochrome P450-BM3 or styrene monooxygenase (StyAB). cjcatal.com The resulting epoxide intermediate is then subjected to aminolysis (ring-opening) by an amine, such as aniline, in an aqueous solution to yield the enantiopure β-amino alcohol. cjcatal.comresearchgate.net The chirality of the final product is determined by the absolute configuration of the epoxide formed in the first step. researchgate.net

Theoretical studies using density functional theory (DFT) on engineered hemoproteins have elucidated the mechanism, which involves the formation of an iron–nitrene intermediate, subsequent aziridination of the styrene, and finally, a hydrolysis reaction to form the amino alcohol. reed.eduresearchgate.net

| Catalyst | Substrates | Process | Key Finding | Reference |

|---|---|---|---|---|

| P450-BM3 F87G or styAB | Styrene + Aniline | One-pot reaction in phosphate (B84403) buffer. | Efficient synthesis of enantiopure β-amino alcohols. | cjcatal.com |

| Engineered Cytochrome c | Styrene | DFT calculation study. | Mechanism involves iron-nitrene formation, aziridination, and hydrolysis. The triplet state pathway is favored. | reed.eduresearchgate.net |

A copper(I)-catalyzed oxidative intermolecular 1,2-estersulfenylation provides a direct method to add both an ester and a thioether group across the double bond of styrenes. rsc.orgsci-hub.se The reaction of this compound with a peroxyester (e.g., tert-butyl benzoperoxoate) and a disulfide (e.g., 1,2-diphenyldisulfane) in the presence of a copper catalyst yields the corresponding 1,2-difunctionalized product. rsc.orgsci-hub.se

The reaction is performed under an inert atmosphere at elevated temperatures. Research has shown that this compound reacts smoothly under these conditions to give the desired product, 1-(3-methoxyphenyl)-2-(phenylthio)ethyl benzoate, in good yield. rsc.orgsci-hub.se

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound, tert-butyl benzoperoxoate, 1,2-diphenyldisulfane | CuBr·SMe₂ (10 mol%) | 1,4-Dioxane | 80°C, 12 h, Argon atm. | 1-(3-Methoxyphenyl)-2-(phenylthio)ethyl benzoate | 68% | rsc.orgsci-hub.se |

The oxidative carboxylation of olefins with carbon dioxide (CO₂) is an environmentally favorable route to synthesize five-membered cyclic carbonates. nih.gov This transformation typically requires a catalyst and an oxidant.

For this compound, the synthesis of the corresponding cyclic carbonate, 4-(3-methoxyphenyl)-1,3-dioxolan-2-one, has been achieved using a hafnium-based metal-organic framework (MOF) catalyst, Hf-PCN-222(Mn). rsc.org The reaction proceeds via an auto-relay catalysis mechanism. This process represents a direct and environmentally benign method for converting alkenes into valuable cyclic carbonate derivatives. nih.gov

| Substrate | Catalyst | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Hf-PCN-222(Mn) | CO₂, O₂ | 24 h | 4-(3-Methoxyphenyl)-1,3-dioxolan-2-one | 15 mg (from 27 mg substrate) | rsc.org |

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

Selective Hydrogenation and Transfer Hydrogenation

Selective hydrogenation of the vinyl group in this compound to an ethyl group can be achieved while leaving the aromatic ring intact. Transfer hydrogenation offers a method for this transformation without the need for gaseous hydrogen.

One notable method involves an iridium-catalyzed transfer hydrogenation using ethanol (B145695) as the hydrogen source. nih.govresearchgate.net In a specific instance, the reaction of 1-methoxy-3-ethynylbenzene with ethanol in the presence of an iridium catalyst and 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) as a ligand yielded this compound. nih.govresearchgate.net This demonstrates a selective semihydrogenation of the alkyne to the alkene. Further hydrogenation to 1-ethyl-3-methoxybenzene (B1265650) is also possible under different catalytic conditions.

Another approach utilizes a copper-catalyzed desulfonylation of vinyl sulfonyl molecules to achieve semihydrogenation. rsc.org For example, the reaction of a corresponding vinyl sulfonyl precursor yielded this compound in 88% isolated yield. rsc.org Tandem photoredox catalysis has also been employed for the formal hydrogenation of unactivated olefins, including derivatives of this compound, using formic acid as the hydrogen source. amazonaws.com

Table 1: Examples of Selective Hydrogenation and Transfer Hydrogenation of this compound Derivatives

| Precursor | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1-Methoxy-3-ethynylbenzene | [Ir(cod)Cl]₂, DPPE, EtOH | This compound | 74 | nih.gov |

| Vinyl sulfonyl precursor | Copper catalyst | This compound | 88 | rsc.org |

| This compound | [Ir(ppy)₂(dtb-bpy)]PF₆, DIPEA, HCO₂H | 1-Ethyl-3-methoxybenzene | 55 | amazonaws.com |

Halogenation and Hydrohalogenation Studies

The vinyl group of this compound readily undergoes halogenation and hydrohalogenation reactions. For instance, the addition of bromine (Br₂) across the double bond would be expected to yield 1-(1,2-dibromoethyl)-3-methoxybenzene. Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) would lead to the formation of 1-(1-bromoethyl)-3-methoxybenzene, with the regioselectivity of the addition (Markovnikov or anti-Markovnikov) being influenced by the reaction conditions, such as the presence or absence of peroxides. mendelset.com

Reactivity of the Methoxy-Substituted Aromatic Ring

The methoxy group significantly influences the reactivity of the aromatic ring, primarily through its electron-donating nature.

Electrophilic Aromatic Substitution (EAS) Pathways

The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. minia.edu.eglibretexts.org The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (sigma complex) formed during the reaction. minia.edu.eglibretexts.org This makes the ring more susceptible to attack by electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg

Impact of the Methoxy Group on Regioselectivity and Reaction Rates

The methoxy group directs incoming electrophiles to the positions ortho and para to it. libretexts.orgvulcanchem.com In this compound, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The vinyl group is a weakly deactivating group, which can also influence the regioselectivity. The interplay between the strongly activating and ortho-, para-directing methoxy group and the vinyl group determines the final substitution pattern. For example, in electrophilic substitution reactions, substitution is expected to occur predominantly at the C2, C4, and C6 positions due to the powerful directing effect of the methoxy group. libretexts.orgvulcanchem.com The rate of electrophilic aromatic substitution is significantly enhanced by the presence of the methoxy group compared to unsubstituted benzene. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) on the methoxy-substituted ring of this compound is generally difficult. ntu.edu.sg SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. acs.org The methoxy group is an electron-donating group, which deactivates the ring for SNAr. However, under specific conditions, such as using very strong nucleophiles or alkali metal hydrides, nucleophilic substitution might be induced. ntu.edu.sg For instance, studies on related methoxyarenes have shown that amination can occur using sodium hydride-iodide composites. ntu.edu.sg

Cascade Reactions and Tandem Processes Involving Both Functional Groups

The dual functionality of this compound makes it an excellent substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. These processes are highly atom-economical and can rapidly build molecular complexity.

For example, a tandem ring-closing metathesis (RCM)–transfer hydrogenation sequence has been developed using 2-(allyloxy)styrene derivatives, which are structurally related to this compound. thieme-connect.comsorbonne-universite.fr This reaction, catalyzed by a single ruthenium precatalyst, leads to the formation of chromanes. thieme-connect.comsorbonne-universite.fr Another example is the hydroxyamination of this compound, which can be achieved using an iron catalyst to yield 2-amino-1-(3-methoxyphenyl)ethan-1-ol. rsc.org This reaction involves the transformation of the vinyl group with the participation of the aromatic ring's substituent.

Biocatalytic cascades have also been employed for the regiodivergent and stereoselective hydroxyazidation of alkenes, including this compound, to produce valuable chiral amino alcohols. nih.gov Furthermore, cascade intramolecular Prins/Friedel–Crafts cyclizations can be envisioned, where the vinyl group acts as an internal nucleophile and the aromatic ring as an external nucleophile to form complex polycyclic structures. beilstein-journals.org

Rearrangement Reactions of this compound

While direct experimental studies detailing the rearrangement reactions specifically for this compound are not extensively documented in the reviewed literature, the structural features of the molecule—namely the vinyl group and the methoxy-substituted aromatic ring—suggest its potential to participate in several classes of rearrangement reactions. These reactions are well-established for analogous compounds, such as other vinylarenes and aryl ethers. The following subsections explore the theoretical potential for such transformations.

One of the most pertinent classes of rearrangement reactions for derivatives of this compound would be the Claisen rearrangement. This pericyclic reaction typically involves the benthamopenarchives.combenthamopenarchives.com-sigmatropic rearrangement of an allyl aryl ether upon heating or catalysis. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org For this compound to undergo a Claisen rearrangement, it would first need to be converted to an allyl ether derivative, for instance, through the introduction of an allyloxy group ortho to the vinyl substituent.

The rearrangement of the resulting allyl aryl ether would proceed through a concerted, six-membered cyclic transition state. libretexts.org The presence and position of the methoxy group on the aromatic ring are known to influence the regioselectivity of the rearrangement. Electron-donating groups like methoxy can direct the allyl group to either the ortho or para positions. wikipedia.org In cases where the ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to yield a para-substituted product. organic-chemistry.org

Acid-catalyzed Claisen rearrangements have also been developed, often proceeding at lower temperatures than their thermal counterparts. researchgate.net Various Lewis acids and solid acid catalysts have been shown to be effective for the rearrangement of allyl aryl ethers, including those with methoxy substituents. benthamopenarchives.comresearchgate.net

The following table summarizes typical conditions and outcomes for Claisen rearrangements of methoxy-substituted allyl aryl ethers, which can be considered analogous to potential derivatives of this compound.

| Catalyst/Conditions | Substrate Example | Major Product(s) | Yield (%) | Reference |

| Thermal (250 °C) | Allyl aryl ether | o-Allylphenol | - | libretexts.org |

| Zinc powder, THF, 55 °C | Allyl(4-methoxyphenyl) ether | 2-Allyl-4-methoxyphenol | 70 | benthamopenarchives.com |

| UDCaT-5 (solid acid), 90 °C | Allyl-4-methoxyphenyl ether | 2-Allyl-4-methoxyphenol | 100 (selectivity) | researchgate.net |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound derivatives.

Another potential transformation is photochemical rearrangement. Methoxystyrene has been shown to undergo photodimerization in the presence of a sensitizer, leading to the formation of tetralin derivatives through the cyclization of a dimeric cation radical. ethernet.edu.et While this is an intermolecular process, it highlights the photochemical reactivity of the methoxystyrene moiety. It is conceivable that under specific photochemical conditions, this compound could undergo intramolecular rearrangements or participate in cycloaddition reactions that are followed by rearrangement. Research on chiral photocatalysts has also explored enantioselective photochemical rearrangements, although often with modest success for certain substrates. nih.gov

Sigmatropic shifts, other than the benthamopenarchives.combenthamopenarchives.com shift of the Claisen rearrangement, could also be envisioned. For instance, benthamopenarchives.comCurrent time information in Washington, DC, US.-sigmatropic rearrangements have been observed in related systems like vinyl aziridines, catalyzed by Lewis acids. nih.gov While not directly applicable to this compound itself, this demonstrates the potential for vinyl groups to participate in various sigmatropic shifts under appropriate catalytic conditions.

Advanced Spectroscopic Characterization Methodologies in 1 Methoxy 3 Vinylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy is instrumental in identifying the distinct proton environments within the 1-methoxy-3-vinylbenzene molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear in the range of δ 6.83-7.29 ppm. acs.org The vinyl group protons exhibit characteristic signals: a doublet of doublets for the proton attached to the same carbon as the benzene (B151609) ring (δ 6.69-6.76 ppm), and two distinct doublets for the terminal vinyl protons (δ 5.28 and 5.77 ppm). acs.org The methoxy (B1213986) group protons are observed as a sharp singlet at approximately δ 3.84 ppm. acs.org The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the molecule. For instance, the vinyl protons show characteristic coupling constants that help in their assignment.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.29–7.25 | m |

| Aromatic-H | 7.04 | d |

| Aromatic-H | 6.98 | s |

| Aromatic-H | 6.86–6.83 | m |

| Vinylic-H | 6.76–6.69 | m |

| Vinylic-H | 5.77 | d |

| Vinylic-H | 5.28 | d |

| Methoxy-H | 3.84 | s |

Data sourced from a study using a 400 MHz spectrometer in CDCl₃. acs.org

¹³C NMR Spectroscopy for Carbon Skeleton Connectivity

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-O (Aromatic) | 159.9 |

| C-vinyl (Aromatic) | 139.1 |

| C=C (Vinylic) | 136.9 |

| C-H (Aromatic) | 129.6 |

| C-H (Aromatic) | 119.0 |

| C=C (Vinylic) | 114.2 |

| C-H (Aromatic) | 113.5 |

| C-H (Aromatic) | 111.6 |

| O-CH₃ | 55.3 |

Data recorded in CDCl₃ at 100 MHz. acs.org

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the vinyl protons and between adjacent aromatic protons, helping to trace the connectivity within these systems. rsc.orgscispace.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. rsc.orgscispace.com It allows for the direct assignment of a proton signal to its attached carbon, for example, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgscispace.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The molecular weight of this compound is 134.18 g/mol . cymitquimica.com

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would involve the loss of a methyl group (CH₃) from the methoxy moiety or cleavage of the vinyl group. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are particularly useful for analyzing molecules with minimal fragmentation. ucl.ac.begoogle.com

Electrospray Ionization (ESI): In ESI-MS, a solution of the analyte is sprayed into a strong electric field, creating charged droplets from which ions are desorbed. acs.org This method typically produces protonated molecules [M+H]⁺ or other adducts, providing a clear indication of the molecular weight. rsc.orgrsc.org ESI is particularly well-suited for polar and high molecular weight compounds. pfigueiredo.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is used for less polar, volatile compounds. The sample is vaporized and then ionized by corona discharge in a reagent gas. ucl.ac.be Like ESI, APCI generally results in protonated molecules and is less likely to cause extensive fragmentation than EI, making it useful for confirming the molecular weight of this compound. google.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound and its derivatives by providing the exact mass of the molecule with a high degree of accuracy. This precision allows for the determination of the elemental formula, a critical step in structure confirmation.

The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is 134.073164938 Da. nih.gov Experimental findings from studies employing techniques like ESI/Orbitrap HRMS have reported values that closely match this theoretical calculation, confirming the molecular formula C₉H₁₀O. tuwien.at For instance, one analysis found the mass of the protonated molecule to be 145.0647, which corresponds to a calculated value of 145.0653 for a related compound. tuwien.at

HRMS is not only used for the parent compound but is also essential in characterizing products from reactions involving this compound. For example, in the synthesis of various derivatives, HRMS is employed to confirm the successful formation of the target molecules. rsc.org Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization methods in conjunction with HRMS for these analyses. rsc.orgrsc.org

Table 1: HRMS Data for this compound and Related Compounds

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 134.073164938 | - | nih.gov |

| 1-Methoxy-6-vinylisoquinoline | [M+H]⁺ | 186.0919 | 186.0913 | tuwien.at |

| 5-Vinylbenzo[b]thiophene | [M+H]⁺ | 145.0653 | 145.0647 | tuwien.at |

This table is interactive. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecule's structure and bonding.

For this compound and its derivatives, IR spectroscopy reveals characteristic absorption bands. For example, in a derivative like 2-(allyloxy)-1-methoxy-3-vinylbenzene, IR spectroscopy shows peaks corresponding to C-H stretching (around 3083 cm⁻¹), C-O stretching (around 1265 cm⁻¹), and aromatic C=C stretching (around 1575 cm⁻¹). thieme-connect.com

Raman spectroscopy provides information on non-polar bonds and is particularly useful for studying the carbon skeleton. In studies of related vinylbenzene compounds, Raman spectra have been used to identify vibrational modes of the vinyl group and the benzene ring. acs.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to assign the observed vibrational frequencies to specific molecular motions. researcher.lifex-mol.com This combined approach allows for a more detailed and accurate understanding of the vibrational dynamics of the molecule.

Table 2: Key IR Vibrational Frequencies for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3083 | thieme-connect.com |

| Alkyl C-H | Stretching | ~2936, 2836 | thieme-connect.com |

| C=C (Aromatic) | Stretching | ~1575 | thieme-connect.com |

| C-O (Ether) | Stretching | ~1265 | thieme-connect.com |

This table is interactive. You can sort and filter the data.

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis (where derivatives are crystalline)

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. For these crystalline materials, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

XRD studies have been instrumental in confirming the structures of various organogold(I) complexes, including those with vinylphenyl ligands. researchgate.net These studies can also reveal intermolecular interactions, such as aurophilic Au(I)⋯Au(I) attractions, which influence the packing of molecules in the crystal lattice. researchgate.net In the characterization of triazine-based hydrazone derivatives, X-ray diffraction has been used to unequivocally confirm their structures, with the results showing excellent correlation with theoretical calculations from DFT. mdpi.com

Although direct X-ray diffraction data for this compound is not available due to its liquid state, the analysis of its crystalline derivatives provides invaluable insights into the preferred conformations and steric effects that are likely to influence the parent molecule's properties in different environments.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the energy levels of the molecular orbitals and can be used to identify chromophores, which are the parts of a molecule that absorb light.

In the context of this compound and its derivatives, the benzene ring and the vinyl group constitute the primary chromophore. The methoxy group, being an auxochrome, can influence the position and intensity of the absorption bands. Studies on related dimethoxy vinylbenzene derivatives have shown that these molecules exhibit absorption in the UV-Vis region. researchgate.net For instance, a D-π-A configured small organic molecule incorporating a dimethoxy vinylbenzene unit showed a distinct absorption maximum. researchgate.net

The electronic transitions observed are typically π → π* transitions associated with the conjugated system of the aromatic ring and the vinyl group. The position of the absorption maximum (λ_max) can be influenced by the solvent and the presence of other substituents on the benzene ring. Computational methods are also employed to predict the electronic absorption spectra, and the results are often compared with experimental data to validate the theoretical models. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Methoxy 3 Vinylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-methoxy-3-vinylbenzene, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the lowest energy conformation.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.00 |

| Perpendicular | 90° | 2.50 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. Actual values would require specific calculations.

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide a detailed picture of the electron distribution within this compound. A key aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing vinyl group would be expected to influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: This table is for illustrative purposes. Actual FMO energies would be determined from specific DFT calculations.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, computational results can be compared with experimental data to validate the accuracy of the theoretical model and to aid in the interpretation of experimental spectra. For this compound, this would involve simulating its vibrational modes and the magnetic shielding of its atomic nuclei.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound moves and interacts with its environment, such as in a solvent or at a particular temperature. This approach is valuable for understanding processes like conformational changes and intermolecular interactions.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as polymerization of the vinyl group or electrophilic aromatic substitution on the benzene (B151609) ring.

A key aspect of studying reaction mechanisms is the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of these transition states, the activation energy of a reaction can be determined, providing a measure of the reaction rate. For reactions involving this compound, computational methods would be used to map out the entire reaction pathway, identifying all intermediates and transition states, to provide a detailed understanding of the reaction mechanism.

Catalytic Cycle Simulation and Energetics

Due to a lack of specific studies on the catalytic cycle of this compound, this section will discuss a plausible catalytic cycle for a representative reaction, the Heck reaction, based on established mechanisms for similar vinylarenes like styrene (B11656). uwindsor.camdpi.comlibretexts.org The Heck reaction is a cornerstone of carbon-carbon bond formation, and understanding its mechanism through computational chemistry provides insights into the reactivity of substrates like this compound.

The catalytic cycle of the Heck reaction, catalyzed by a palladium(0) complex, is generally understood to proceed through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. Density Functional Theory (DFT) is a powerful tool to simulate this cycle and calculate the energetics of each step.

A Plausible Catalytic Cycle for the Heck Reaction of this compound:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The presence of the electron-donating methoxy group in this compound can influence the electron density of the vinyl group, which in turn can affect the subsequent steps.

Migratory Insertion: The vinyl group of this compound then coordinates to the Pd(II) complex. This is followed by the migratory insertion of the aryl group to one of the vinyl carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. The regioselectivity of this step is crucial and can be influenced by both steric and electronic factors.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated and transferred to the palladium center, forming a Pd(II)-hydride species and the final product.

Reductive Elimination: The cycle is completed by the reductive elimination of H-X from the Pd(II)-hydride species, regenerating the active Pd(0) catalyst.

Energetics of the Catalytic Cycle:

Computational studies on similar systems allow for the estimation of the energy profile of the Heck reaction involving this compound. The table below presents hypothetical but plausible relative free energies for the key intermediates and transition states in the catalytic cycle, which would be obtained from DFT calculations.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0) + Ar-X + this compound | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Pd(II) Intermediate | -5.7 |

| 4 | Migratory Insertion Transition State | +12.8 |

| 5 | σ-Alkyl-Pd(II) Complex | -10.3 |

| 6 | β-Hydride Elimination Transition State | +8.5 |

| 7 | Product + Pd(II)-H | -18.9 |

| 8 | Reductive Elimination | -25.4 |

Note: The data in this table is illustrative and based on typical values for Heck reactions of substituted styrenes. Actual values for this compound would require specific DFT calculations.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Electrostatic Potential Maps)

Hirshfeld Surface Analysis:

Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is a key parameter, where red spots on the surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For this compound, we can anticipate the following key intermolecular interactions to be highlighted by a Hirshfeld surface analysis:

H···H contacts: These are generally the most abundant interactions and would appear as large, scattered white or light blue regions on the Hirshfeld surface.

C-H···π interactions: The hydrogen atoms of the vinyl group and the benzene ring can interact with the π-system of neighboring molecules. These would be visible as reddish or whitish areas on the surface.

π···π stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. These would be identified by characteristic red and blue triangular patterns on the shape-indexed Hirshfeld surface.

C-H···O interactions: The hydrogen atoms on the benzene ring or the vinyl group can form weak hydrogen bonds with the oxygen atom of the methoxy group of a neighboring molecule. These would appear as distinct red spots on the dnorm surface.

The following table provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for this compound, based on typical values for similar aromatic compounds.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45.5% |

| C···H/H···C | 28.2% |

| O···H/H···O | 12.8% |

| C···C | 8.5% |

| Other | 5.0% |

Note: This data is illustrative. The actual percentages would depend on the crystal packing of this compound.

Electrostatic Potential Maps:

Electrostatic potential (ESP) maps illustrate the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show:

A region of high negative potential around the oxygen atom of the methoxy group due to the lone pairs of electrons.

The π-system of the benzene ring and the vinyl group would also exhibit negative potential, though less intense than that of the oxygen atom.

The hydrogen atoms of the benzene ring and the vinyl group would show regions of positive potential.

These features suggest that the oxygen atom is the primary site for hydrogen bonding and electrophilic attack, while the aromatic ring and vinyl group are also potential sites for electrophilic addition or substitution reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical reaction. While a specific QSRR model for this compound is not available, we can discuss the general methodology and the types of molecular descriptors that would be relevant for modeling its reactivity. hilarispublisher.comnih.govnih.govscispace.com

Methodology:

A typical QSRR study involves the following steps:

Data Set Selection: A set of structurally diverse molecules with known reactivity data (e.g., reaction rates, equilibrium constants) is selected. For modeling the reactivity of this compound, a series of substituted vinylbenzenes would be appropriate.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the reactivity.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation.

Relevant Molecular Descriptors:

For a QSRR model of the reactivity of vinylbenzene derivatives, including this compound, the following types of descriptors would be important:

Electronic Descriptors: These describe the electronic properties of the molecule, such as:

Hammett constants (σ): Quantify the electron-donating or -withdrawing nature of the substituents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons.

Partial atomic charges: Indicate the charge distribution within the molecule.

Steric Descriptors: These describe the size and shape of the molecule, such as:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

The following table provides examples of descriptors that could be used in a QSRR model for the reactivity of substituted vinylbenzenes.

| Descriptor Type | Example Descriptor | Value for this compound (Illustrative) |

| Electronic | Hammett constant (σm) of -OCH3 | +0.12 |

| Electronic | HOMO Energy (eV) | -8.5 |

| Electronic | LUMO Energy (eV) | -0.9 |

| Steric | Molar Refractivity | 42.5 |

| Topological | Wiener Index | 824 |

Note: The descriptor values are illustrative and would need to be calculated using appropriate computational chemistry software.

By developing a robust QSRR model, it would be possible to predict the reactivity of this compound in various reactions and to design new derivatives with desired reactivity profiles.

Catalysis Research and Catalytic Applications Involving 1 Methoxy 3 Vinylbenzene

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. 1-Methoxy-3-vinylbenzene serves as a key substrate in a variety of such transformations catalyzed by iron, copper, iridium, palladium, and rhodium complexes.

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for various organic transformations. Iron-catalyzed hydroamination of alkenes represents a direct method for synthesizing amines. A formal hydroamination of styrene (B11656) derivatives has been developed using an iron catalyst with O-benzoyl-N,N-dialkylhydroxylamines as the nitrogen source and a Grignard reagent as a reducing agent. nih.govresearchgate.net This reaction proceeds with high yields and excellent Markovnikov regioselectivity. nih.gov The proposed mechanism involves an iron-catalyzed hydrometalation of the styrene, followed by electrophilic amination. nih.govresearchgate.net

In a related process, iron(II) dichloride, in combination with a 2,6-diiminopyridine ligand, has been shown to be effective for the formal hydroamination of functionalized vinylarenes using hydroxylamine esters as the electrophilic nitrogen source. researchgate.net While specific data for this compound is not detailed, styrene derivatives with various electronic properties are generally well-tolerated, suggesting its suitability as a substrate. The electron-donating methoxy (B1213986) group on the aromatic ring would likely influence the reactivity of the vinyl group in these transformations. Another approach involves the iron-catalyzed direct C-H radical amination of arenes, showcasing iron's utility in C-N bond formation. rsc.org

Table 1: Overview of Iron-Catalyzed Hydroamination of Styrenes

| Catalyst System | Nitrogen Source | Reductant/Additive | Key Features |

|---|---|---|---|

| FeCl₂ / 2,6-diiminopyridine | Hydroxylamine esters | Cyclopentylmagnesium bromide | Regioselective formal hydroamination of vinylarenes. researchgate.net |

| Iron Catalyst | O-benzoyl-N,N-dialkylhydroxylamines | Cyclopentylmagnesium bromide | Good yield and excellent Markovnikov regioselectivity. nih.gov |

Copper catalysts are effective in promoting a range of oxidative reactions. One notable example is the oxidative Heck-type reaction between potassium alkyltrifluoroborates and vinyl arenes. nih.govnih.gov This process, catalyzed by a system of Cu(OTf)₂ and 1,10-phenanthroline with MnO₂ as the oxidant, allows for the formation of a new carbon-carbon bond at the vinyl position. nih.govnih.gov The reaction is believed to proceed through an alkyl radical intermediate. nih.gov This halide-free alternative to the traditional Mizoroki-Heck reaction is compatible with various vinyl arenes, indicating that this compound would be a suitable substrate. nih.gov

Other copper-catalyzed transformations of styrenes include a one-pot synthesis of 1,2,3-triazolyl phenylethylamine scaffolds, where a single copper catalyst promotes aziridination, ring-opening with azide, and subsequent click chemistry (CuAAC). chemrxiv.org Additionally, copper catalysts enable the three-component synthesis of β-hydroxysulfides from styrene derivatives (via styrene oxides), aryl iodides, and carbon disulfide, showcasing the versatility of copper in multi-component reactions. nih.govresearchgate.net

Table 2: Copper-Catalyzed Reactions Involving Vinyl Arenes

| Reaction Type | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Oxidative Heck | Cu(OTf)₂ / 1,10-phenanthroline | Vinyl arene, Potassium alkyltrifluoroborate | Substituted alkene nih.govnih.gov |

| Oxy-alkylation | Copper Catalyst | Styrene, Halogenated reagent, Alcohol | Alkylated and alkoxylated product nih.gov |

| Multi-component Synthesis | Copper Catalyst | Styrene oxide, Aryl iodide, CS₂ | β-Hydroxysulfide nih.govresearchgate.net |

Iridium complexes are powerful catalysts for hydrogenation and transfer hydrogenation reactions. Asymmetric transfer hydrogenation of 1-aryl-1-alkylethenes using ethanol (B145695) as the hydrogen donor has been achieved with a chiral (PCN)Ir complex, affording high enantioselectivities. nih.gov This method shows good functional group tolerance, making it applicable to substrates like this compound for the synthesis of chiral ethylbenzene derivatives. nih.gov

A more general approach involves iridium complexes of the type [Ir(diene)(N-N)X] (where N-N is a nitrogen-chelating ligand) for the transfer hydrogenation of polyketones derived from styrene, using 2-propanol as the hydrogen source. rsc.org This demonstrates the capability of iridium catalysts to reduce carbonyls in polymers derived from vinyl arenes. Furthermore, iridium catalysts are highly effective for the selective transfer hydrogenation of nitroarenes to anilines, a transformation that proceeds via phenylhydroxylamine and azobenzene intermediates. rsc.org

Table 3: Iridium-Catalyzed Transfer Hydrogenation Reactions

| Substrate Type | Catalyst | Hydrogen Donor | Key Outcome |

|---|---|---|---|

| 1-Aryl-1-alkylethenes | Chiral (PCN)Ir complex | Ethanol | High enantioselectivity for chiral alkanes. nih.gov |

| Polyketones (from styrene) | [Ir(diene)(N-N)X] | 2-Propanol | Reduction of carbonyls to form polyalcohols. rsc.org |

Palladium and rhodium catalysts are preeminent in facilitating stereoselective carbon-carbon bond-forming reactions.

Palladium Catalysis: Palladium-catalyzed reactions enable the construction of complex molecular architectures with high stereocontrol. For instance, a palladium-catalyzed enantioselective formal [3+2] cycloaddition between vinyl cyclopropanes and Michael acceptors produces highly functionalized cyclopentanes. nih.gov This reaction proceeds through the formation of a π-allyl-palladium intermediate. nih.gov Another powerful transformation is the stereoselective synthesis of trisubstituted 1,3-enynes from 1-bromo-2-vinylbenzenes and propargylic alcohols. dicp.ac.cn This reaction proceeds via an aryl to vinyl 1,4-palladium migration. Notably, a substrate with a 3-methoxy group on the vinyl-bearing phenyl ring was shown to facilitate the reaction, affording the product in 84% yield, demonstrating the compatibility and positive influence of this substituent. dicp.ac.cn

Rhodium Catalysis: Rhodium catalysts are also effective for stereoselective additions to vinyl arenes. A highly enantioselective Kharasch addition of bromotrichloromethane (BrCCl₃) to terminal olefins is catalyzed by a chiral (bisphosphine)Rh complex. nih.gov This atom transfer radical addition (ATRA) mechanism is tolerant of methoxy groups on the aromatic ring of the styrene substrate. nih.gov Additionally, rhodium complexes can catalyze the 1,4-addition of terminal alkynes to vinyl ketones, expanding the toolbox for C-C bond formation. researchgate.net

Table 4: Stereoselective Additions to Vinyl Arenes Catalyzed by Palladium and Rhodium

| Metal | Reaction Type | Reactants | Key Feature |

|---|---|---|---|

| Palladium | [3+2] Cycloaddition | Vinyl cyclopropane, Michael acceptor | Enantioselective synthesis of cyclopentanes. nih.govnih.gov |

| Palladium | 1,4-Migration/Coupling | 1-bromo-2-(3-methoxyvinyl)benzene, Propargylic alcohol | Stereoselective formation of 1,3-enynes. dicp.ac.cn |

| Rhodium | Kharasch Addition (ATRA) | Vinyl arene, BrCCl₃ | Enantioselective synthesis of secondary bromides. nih.gov |

The choice of ligand coordinated to the transition metal center is crucial for controlling the catalytic activity and selectivity. Ligands influence the catalyst's steric and electronic properties, thereby dictating the reaction's outcome.

In palladium-catalyzed reactions, such as the 1,4-migration mentioned previously, bulky electron-rich phosphine (B1218219) ligands like Sphos are often employed to promote the desired transformation. dicp.ac.cn For asymmetric reactions, chiral ligands are essential for inducing enantioselectivity. The stereochemistry of the final product in palladium-catalyzed cycloadditions, for example, is directly controlled by the chiral environment created by the ligand around the metal center. nih.gov

In iridium-catalyzed transfer hydrogenations, nitrogen-chelating ligands like 1,10-phenanthroline are commonly used. rsc.orgrsc.org For asymmetric versions of these reactions, chiral ligands, such as those in (PCN)Ir pincer complexes, are required to achieve high levels of enantiocontrol. nih.gov Similarly, the selectivity of rhodium-catalyzed radical additions is determined by the specific chiral bisphosphine ligand employed. nih.gov The steric hindrance and electron-donating ability of the ligand can affect catalyst lifetime and activity by influencing the stability of catalytic intermediates and preventing the formation of dormant species. nsf.gov The solvent can also play a critical role, sometimes acting in concert with the ligand to modify the steric environment around the metal center and alter chemo- or site-selectivity. chemrxiv.org

Heterogeneous Catalysis